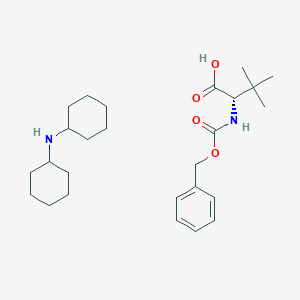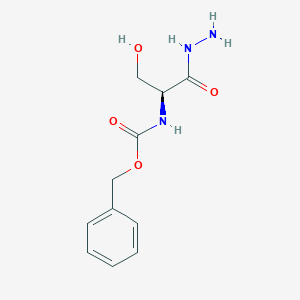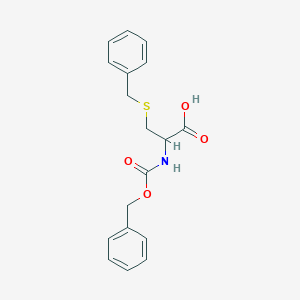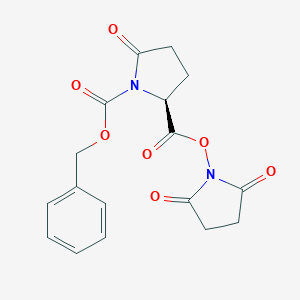
Z-β-Alanin-OH
Übersicht
Beschreibung
Z-beta-Ala-OH is an organic compound where the carboxyl group (-COOH) in the alanine molecule is replaced by a benzyloxycarbonyl (-Cbz) group . This compound is commonly used in organic synthesis, particularly in the synthesis of peptides and other complex organic molecules . It appears as a white crystalline powder and has a molecular formula of C11H13NO4 .
Wissenschaftliche Forschungsanwendungen
Z-beta-Ala-OH has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It serves as a protective group for amino acids in peptide synthesis.
Medicine: It is used in the synthesis of polypeptide drugs, protecting alanine residues during the synthesis process.
Industry: It is utilized in the preparation of various organic molecules for industrial applications.
Wirkmechanismus
Z-beta-Ala-OH, also known as carbobenzyloxy-beta-alanine, Cbz-beta-alanine, 3-(benzyloxycarbonylamino)propanoic acid, N-Cbz-beta-alanine, or N-Benzyloxycarbonyl-beta-alanine, is a compound with various applications in biochemical research . This article will explore its mechanism of action, focusing on its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
It is known that the compound is used in the design studies for anticonvulsant drugs , suggesting that it may interact with targets involved in neuronal signaling or neurotransmission.
Mode of Action
As an N-terminal Cbz protected beta-alanine , it is likely involved in the modulation of amino acid metabolism or protein synthesis
Biochemical Pathways
As a component used in peptide synthesis , it could potentially affect protein synthesis and degradation pathways.
Result of Action
Given its use in anticonvulsant drug design studies , it may have effects on neuronal activity or neurotransmitter levels. More research is needed to fully understand its effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Z-beta-Ala-OH is not well-studied. Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature could affect its stability.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
3-(benzyloxycarbonylamino)propanoic acid is an N-terminal Cbz protected β-alanine . It is used in the design of anticonvulsant drugs . It is also used in peptide synthesis
Cellular Effects
The cellular effects of 3-(benzyloxycarbonylamino)propanoic acid are not well-studied. It is known that beta-alanine, the parent compound of 3-(benzyloxycarbonylamino)propanoic acid, plays various roles in cellular processes. For example, beta-alanine is a precursor of pantothenic acid (vitamin B5), which is a component of coenzyme A, an essential molecule in numerous metabolic processes .
Molecular Mechanism
The molecular mechanism of 3-(benzyloxycarbonylamino)propanoic acid is not fully understood. As a derivative of beta-alanine, it may share some of the molecular mechanisms of beta-alanine. Beta-alanine is known to bind with histidine to form carnosine, a dipeptide that has antioxidant and pH buffering properties
Temporal Effects in Laboratory Settings
It is known that the compound is stable under standard conditions and should be stored at 2-8°C
Metabolic Pathways
3-(benzyloxycarbonylamino)propanoic acid is involved in the synthesis of pantothenic acid (vitamin B5), a component of coenzyme A Coenzyme A is involved in numerous metabolic pathways, including the citric acid cycle and fatty acid synthesis
Vorbereitungsmethoden
The preparation of Z-beta-Ala-OH generally involves the following steps :
Reaction of Benzyl Chlorocarbamate with Sodium Carbonate: This reaction produces benzyl N-CBZ-methylcarbamate (N-benzyloxycarbonylmethylaminoformate).
Reaction with Sodium Hydroxide Solution: The product from the first step is then reacted with sodium hydroxide solution to yield Z-beta-Ala-OH.
Analyse Chemischer Reaktionen
Z-beta-Ala-OH undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions are not commonly documented.
Substitution Reactions: It can undergo substitution reactions, particularly in the presence of strong acids or bases.
Hydrogenation: The benzyloxycarbonyl group can be removed using catalytic hydrogenation (Pd-C, H2).
Vergleich Mit ähnlichen Verbindungen
Z-beta-Ala-OH is similar to other carbamate-protected amino acids, such as N-Boc-beta-alanine and N-Fmoc-beta-alanine . it is unique in its use of the benzyloxycarbonyl group, which provides specific advantages in terms of stability and ease of removal under mild conditions .
Similar Compounds
N-Boc-beta-alanine: Uses a tert-butyloxycarbonyl group for protection.
N-Fmoc-beta-alanine: Uses a fluorenylmethoxycarbonyl group for protection.
Z-beta-Ala-OH stands out due to its specific protective group, which offers unique benefits in peptide synthesis and other organic synthesis applications .
Eigenschaften
IUPAC Name |
3-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-10(14)6-7-12-11(15)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVGRLPYQJTKKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177596 | |
| Record name | N-Benzyloxycarbonyl-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2304-94-1 | |
| Record name | N-(Benzyloxycarbonyl)-β-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2304-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzyloxycarbonyl-beta-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002304941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2304-94-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2304-94-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17161 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzyloxycarbonyl-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzyloxycarbonyl-β-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.244 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-BENZYLOXYCARBONYL-BETA-ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HUM5U2LG6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Cbz-beta-alanine used in synthesizing complex molecules like piperidinedicarboxylic acid derivatives?
A1: Cbz-beta-alanine serves as a protected building block in the asymmetric synthesis of piperidinedicarboxylic acid derivatives []. The carboxybenzyl (Cbz) protecting group masks the reactivity of the amine group, allowing for selective chemical transformations at other sites of the molecule. For instance, in the synthesis of (3R,4S)-4-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid, Cbz-beta-alanine is deprotonated and alkylated, ultimately leading to the formation of the desired piperidine ring system through a series of reactions including ozonolysis and reductive amination [].
Q2: Does modifying ryanodine with Cbz-beta-alanine impact its interaction with the sarcoplasmic reticulum Ca2+ -release channel (SR CRC)?
A2: Yes, conjugating Cbz-beta-alanine to ryanodine via an ester linkage results in O10eq-Cbz-beta-alanylryanodine []. This modification influences the molecule's interaction with the SR CRC, potentially by altering its binding affinity and/or its effects on channel gating []. Further modification of this conjugate, specifically, replacing the Cbz group with a guanidine group, led to even greater binding affinity for the SR CRC compared to ryanodine alone [].
Q3: What makes Cbz-beta-alanine a suitable protecting group in peptide chemistry?
A3: The Cbz group in Cbz-beta-alanine offers several advantages as a protecting group. It is relatively stable under various reaction conditions and can be selectively removed through hydrogenolysis, a mild method that typically does not affect other functional groups in the molecule [, ]. This selectivity is crucial for controlled and efficient peptide synthesis, allowing for the sequential addition of amino acids in a desired order.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
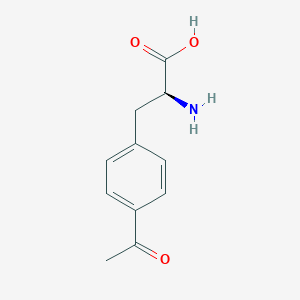
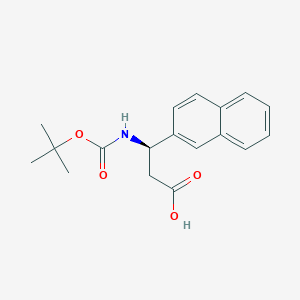
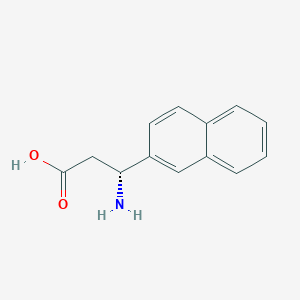
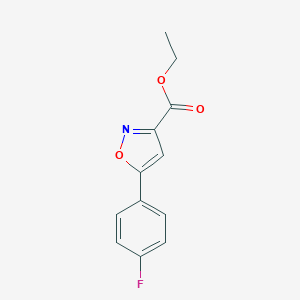

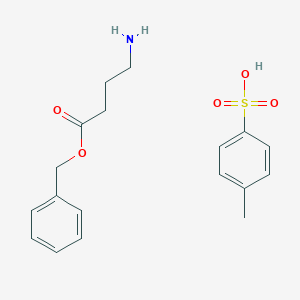
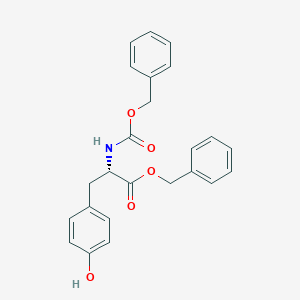
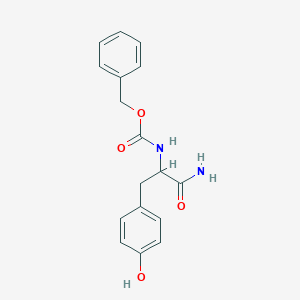

![1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B554266.png)
